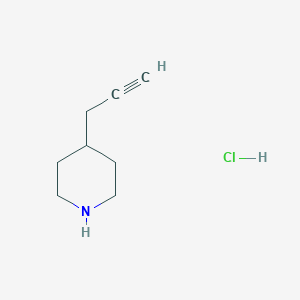

4-(Prop-2-yn-1-yl)piperidine hydrochloride

Description

BenchChem offers high-quality 4-(Prop-2-yn-1-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Prop-2-yn-1-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-prop-2-ynylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-3-8-4-6-9-7-5-8;/h1,8-9H,3-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZHSINSAJVZKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172188-51-9 | |

| Record name | 4-(prop-2-yn-1-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

A Versatile Alkyne Scaffold in Medicinal Chemistry [1]

Executive Summary

4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS: 2172188-51-9) is a specialized heterocyclic building block increasingly utilized in the design of bifunctional small molecules, particularly PROTACs (Proteolysis Targeting Chimeras) and "Click" chemistry-enabled drug conjugates.[1][2] Its structure features a secondary amine for facile functionalization and a terminal alkyne tail, which serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This guide details its physicochemical profile, validated synthetic routes, and application protocols in drug discovery.[3][4][5]

Chemical Identity & Structural Analysis[1][6][7]

| Property | Specification |

| IUPAC Name | 4-(Prop-2-yn-1-yl)piperidine hydrochloride |

| CAS Number | 2172188-51-9 |

| Molecular Formula | C₈H₁₃N[1] · HCl |

| Molecular Weight | 159.66 g/mol |

| SMILES | C#CCC1CCNCC1.Cl |

| Appearance | White to off-white solid |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar organics (Hexane, Et₂O) |

| Acidity (pKa) | ~10.5 (Piperidine NH), ~25 (Terminal Alkyne CH) |

Structural Rationale

The compound exists as a hydrochloride salt to ensure stability and solubility.[3] The piperidine ring provides a semi-rigid core that directs the propargyl tail away from the nitrogen anchor, making it an ideal "spacer" or "linker" motif.[3]

-

Secondary Amine (N1): High nucleophilicity; readily undergoes alkylation, acylation, or reductive amination to attach E3 ligase ligands (e.g., Cereblon or VHL binders).[1][3]

-

Terminal Alkyne (C4-tail): Sterically accessible for "Click" reactions; chemically inert under standard amide coupling conditions, allowing for orthogonal protection strategies.[1][3]

Synthetic Routes & Manufacturing

The synthesis of 4-(Prop-2-yn-1-yl)piperidine hydrochloride is typically achieved via the alkylation of a protected piperidine precursor followed by deprotection.[1] The most robust pathway involves the displacement of a tosylate leaving group by an acetylide nucleophile.[3]

Validated Synthetic Pathway

-

Activation: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is converted to the tosylate.[1]

-

Displacement: Reaction with Lithium acetylide ethylenediamine complex introduces the alkyne.[3]

-

Deprotection: Acidic cleavage of the Boc group yields the final HCl salt.[3]

Figure 1: Step-wise synthesis of 4-(Prop-2-yn-1-yl)piperidine HCl from commercially available precursors.

Experimental Protocols

Synthesis of Intermediate (Alkyne Displacement)

Context: This step installs the critical alkyne functionality.[3]

-

Reagents: tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq), Lithium acetylide ethylenediamine complex (2.5 eq).

-

Solvent: Anhydrous DMSO (approx. 0.3 M concentration).[3]

-

Procedure:

-

Dissolve the tosylate intermediate in dry DMSO under inert atmosphere (N₂ or Ar).[3]

-

Add Lithium acetylide ethylenediamine complex portion-wise.

-

Warm the mixture to 35°C and stir for 16 hours.

-

Quench: Pour into ice-water and extract with MTBE (Methyl tert-butyl ether).[1]

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][3] The crude oil is typically pure enough for deprotection.[3]

-

Deprotection to Hydrochloride Salt[3]

-

Reagents: Crude N-Boc intermediate from 4.1, Acetyl Chloride, Methanol.[1][3]

-

Procedure:

-

Dissolve N-Boc intermediate in Methanol (0.5 M).

-

Cool to 0°C. Dropwise add Acetyl Chloride (3.0 eq).[1][3] Note: This generates anhydrous HCl in situ.

-

Allow to warm to room temperature and stir for 1–2 hours.

-

Concentrate in vacuo.[3] Triturate the residue with diethyl ether to precipitate the white solid product.[3]

-

Yield: Typically >90% over two steps.[3]

-

"Click" Chemistry Conjugation (CuAAC)

Context: Conjugating the scaffold to an azide-tagged E3 ligase ligand for PROTAC synthesis.

-

Components:

-

Solvent: t-BuOH:Water (1:1).[3]

-

Procedure:

-

Dissolve Alkyne and Azide in the solvent mixture.[3]

-

Add freshly prepared aqueous Sodium Ascorbate followed by CuSO₄ solution.

-

Stir at room temperature for 2–12 hours. Monitor by LC-MS for the formation of the 1,2,3-triazole product.[1][3]

-

Workup: Dilute with water, extract with EtOAc, or purify directly via preparative HPLC.[1][3]

-

Applications in Drug Discovery[4][5][9][10][11]

PROTAC Linker Design

The 4-(prop-2-yn-1-yl)piperidine core is a "privileged" linker in the degradation of BCL6 and other oncogenic proteins.[1] The piperidine nitrogen is typically coupled to a Cereblon (CRBN) binder (e.g., Pomalidomide derivatives), while the alkyne tail is "clicked" to a ligand targeting the protein of interest.[1][3]

Pharmacophore Modulation

The propargyl group is not merely a handle; it can also interact with hydrophobic pockets in receptors (e.g., GPCRs).[3] The alkyne bond is metabolically stable compared to alkenes and provides rigid directionality.[3]

Figure 2: Logic flow for utilizing the scaffold in bifunctional molecule design.

Safety & Handling (SDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood.[3] Wear nitrile gloves and safety glasses.[3] The free base (if generated) is volatile and amine-smelling; the HCl salt is odorless but hygroscopic.[3]

References

-

Fluorochem Ltd. (2024).[3] 4-(Prop-2-yn-1-yl)piperidine hydrochloride Product Sheet. Retrieved from [1][3]

-

McCaoull, C. et al. (2021).[3] Bifunctional molecules containing an E3 ubiquitin ligase binding moiety linked to a BCL6 targeting moiety. Patent WO2021077010A1.[3] Retrieved from

-

Sharpless, K. B. et al. (2002).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

-

Enamine Ltd. (2024).[3] Building Blocks for Parallel Synthesis: Piperidines. Retrieved from [1][3]

Sources

- 1. WO2021077010A1 - Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety - Google Patents [patents.google.com]

- 2. 794533-54-3|3-Ethynylpiperidine|BLD Pharm [bldpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. 4-(2-Phenylethyl)piperidine hydrochloride | C13H20ClN | CID 22914816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

Technical Guide: Synthesis and Characterization of 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

Executive Summary & Strategic Importance

The 4-(prop-2-yn-1-yl)piperidine scaffold represents a critical "alkyne handle" in modern medicinal chemistry. Unlike direct ethynyl variants, the propargyl (prop-2-yn-1-yl) linker provides a methylene spacer that enhances conformational flexibility, reducing steric clash during ligand-protein binding events.

This molecule is extensively utilized in:

-

PROTAC Linker Design: Serving as an attachment point for E3 ligase ligands (e.g., Cereblon or VHL binders) via "Click Chemistry" (CuAAC).

-

Fragment-Based Drug Discovery (FBDD): As a rigidified aliphatic amine core with a bioorthogonal handle.

-

Kinase Inhibitors: Targeting cysteine residues or occupying hydrophobic pockets.

This guide details a scalable, two-step synthesis starting from the commercially available N-Boc-4-piperidinemethanol. This route is selected for its operational simplicity, avoidance of heavy metal catalysts in the ring-forming stage, and high reproducibility.

Retrosynthetic Analysis

To synthesize the target (1) , we disconnect at the carbamate nitrogen and the propargyl-carbon bond.

-

Disconnection 1 (Deprotection): The hydrochloride salt is generated from the tert-butyl carbamate (Boc) precursor.

-

Disconnection 2 (C-C Bond Formation): The propargyl group is installed via nucleophilic displacement. A 4-(sulfonyloxymethyl)piperidine electrophile is intercepted by an acetylide nucleophile.

Strategic Choice: We utilize N-Boc-4-piperidinemethanol as the starting material. Direct alkylation of piperidine at C4 is challenging; therefore, exploiting the hydroxymethyl handle allows for facile conversion to a leaving group (Tosylate), followed by displacement with lithium acetylide.

Figure 1: Retrosynthetic logic flow moving from the target salt back to the commercial alcohol.

Detailed Synthesis Protocol

Phase 1: Activation and Nucleophilic Displacement

Objective: Convert N-Boc-4-piperidinemethanol to tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate.

Step 1.1: Tosylation

Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate (p-toluenesulfonate) creates a potent electrophile for the subsequent carbon-carbon bond formation.

Reagents:

-

N-Boc-4-piperidinemethanol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Triethylamine (TEA) (2.0 eq)

-

DMAP (0.1 eq, catalyst)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Dissolve N-Boc-4-piperidinemethanol in anhydrous DCM (0.2 M concentration) under N₂ atmosphere.

-

Cool to 0°C. Add TEA and DMAP.

-

Add TsCl portion-wise to control exotherm.

-

Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Yield: Expect >90% of a white solid/oil. Use directly in the next step.

Step 1.2: Acetylide Displacement

Rationale: Lithium acetylide ethylenediamine complex is a stable, free-flowing solid source of the acetylide anion (

Reagents:

-

Crude Tosylate from Step 1.1 (1.0 eq)

-

Lithium acetylide ethylenediamine complex (2.5 eq)

-

Anhydrous DMSO (Solvent)

Protocol:

-

Dissolve the tosylate in anhydrous DMSO (0.3 M).

-

Add Lithium acetylide ethylenediamine complex slowly at RT. Caution: Reaction is exothermic.

-

Heat the mixture to 35–40°C and stir for 16 hours.

-

Note: Higher temperatures (>50°C) may cause elimination side products.

-

-

Quench: Cool to 0°C and slowly add ice water.

-

Extraction: Extract with MTBE or EtOAc (3x). The product is lipophilic.

-

Purification: Wash combined organics with water (critical to remove DMSO) and brine. Flash chromatography (Hexane:EtOAc gradient) may be required if purity is <95%.

-

Intermediate Data: tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate.[1][2][3][4][5]

Phase 2: Deprotection and Salt Formation

Objective: Removal of the Boc group to yield the final hydrochloride salt.

Reagents:

-

Boc-intermediate (from Step 1.2)

-

4M HCl in 1,4-Dioxane (Excess)

-

Diethyl ether or MTBE (for precipitation)

Protocol:

-

Dissolve the Boc-intermediate in a minimal amount of 1,4-dioxane or DCM.

-

Cool to 0°C. Add 4M HCl in dioxane (5–10 eq).

-

Stir at RT for 2–3 hours. Monitor for the disappearance of the starting material (TLC or LCMS).

-

Isolation: The product often precipitates as a white solid.

-

If precipitate forms: Filter and wash with diethyl ether.

-

If no precipitate: Concentrate to dryness, triturate with diethyl ether/hexanes to induce solidification.

-

-

Drying: Dry under high vacuum to remove traces of HCl and solvent.

Characterization Data

The following data validates the structural integrity of the synthesized material.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or D₂O

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1H | 8.80 - 9.10 | Broad s | 2H | NH₂⁺ (Ammonium) |

| 1H | 3.15 - 3.25 | Multiplet | 2H | Piperidine C2/C6 (eq) |

| 1H | 2.80 - 2.95 | Multiplet | 2H | Piperidine C2/C6 (ax) |

| 1H | 2.85 | Triplet (J~2.6Hz) | 1H | Terminal Alkyne (CH ) |

| 1H | 2.15 | Doublet (J~6.5Hz) | 2H | Propargyl CH₂ |

| 1H | 1.75 - 1.85 | Multiplet | 2H | Piperidine C3/C5 |

| 1H | 1.60 - 1.75 | Multiplet | 1H | Piperidine C4 (Methine) |

| 1H | 1.30 - 1.45 | Multiplet | 2H | Piperidine C3/C5 |

Mass Spectrometry (LC-MS)

-

Method: ESI Positive Mode

-

Expected Mass:

-

Free Base MW: 123.19 g/mol

-

Observed [M+H]⁺: 124.2 m/z

-

Infrared Spectroscopy (FT-IR)

-

~3250 cm⁻¹: N-H stretch (Amine salt).

-

~3300 cm⁻¹: C-H stretch (Terminal alkyne, sharp).

-

~2120 cm⁻¹: C≡C stretch (Weak, characteristic of terminal alkynes).

Experimental Workflow Diagram

The following diagram illustrates the critical path and decision points in the synthesis.

Figure 2: Step-by-step experimental workflow for the synthesis of the target hydrochloride salt.

Safety & Handling

-

Lithium Acetylide Ethylenediamine Complex: This reagent is moisture-sensitive and can be pyrophoric if handled improperly. It must be stored under inert gas and handled in a fume hood.

-

Propargyl Derivatives: Terminal alkynes can undergo exothermic polymerization if heated excessively. Maintain reaction temperatures below 50°C.

-

Vesicant Warning: Alkyl tosylates are potential alkylating agents. Wear double nitrile gloves and avoid skin contact.

References

-

Preparation of Bifunctional Molecules. World Intellectual Property Organization, WO2021077010A1, 2021. Link (Describes the specific displacement of tosylate with lithium acetylide).

-

Synthesis of Piperidine Derivatives. National Institutes of Health (NIH), PMC7826767, 2021. Link (General strategies for piperidine functionalization).

-

tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. MedChemExpress Product Data. Link (Confirmation of the intermediate structure and PROTAC application).

Sources

- 1. tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate | PROTAC连接子 | MCE [medchemexpress.cn]

- 2. 301185-41-1|tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

4-(Prop-2-yn-1-yl)piperidine hydrochloride CAS number 2172188-51-9

Topic: 4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 2172188-51-9) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists

Strategic Scaffolds for Next-Generation Ligand Discovery

Executive Summary

4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 2172188-51-9) is a specialized bifunctional building block designed for high-precision medicinal chemistry. Unlike common N-functionalized piperidines, this scaffold features a propargyl (alkyne) vector at the C4 position, leaving the secondary amine free for diversification. This structural orthogonality makes it an premier "hub" molecule in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , fragment-based drug discovery (FBDD), and diversity-oriented synthesis (DOS).

This guide provides a comprehensive technical analysis of the compound, including validated synthetic routes, handling protocols, and its application as a bio-orthogonal linker in targeted protein degradation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists as a stable hydrochloride salt, ensuring improved solubility and shelf-life compared to its volatile free base.

| Property | Specification |

| Chemical Name | 4-(Prop-2-yn-1-yl)piperidine hydrochloride |

| CAS Number | 2172188-51-9 |

| Molecular Formula | C₈H₁₃N · HCl |

| Molecular Weight | 159.66 g/mol (Salt); 123.20 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| pKa (Calc.) | ~10.8 (Piperidine NH) |

| Functional Groups | Secondary Amine (Nucleophile), Terminal Alkyne (Click Handle) |

Strategic Utility: The C4-Vector Advantage

In medicinal chemistry, the vector of attachment defines the biological trajectory of a molecule.

-

Orthogonality: The C4-propargyl group provides a geometric vector distinct from the nitrogen. This allows the piperidine nitrogen to participate in amide couplings or reductive aminations (e.g., binding to E3 ligase ligands like Thalidomide), while the alkyne remains available for "Click" chemistry (CuAAC) with azide-tagged warheads.

-

Metabolic Stability: Unlike propargyl amines (N-CH₂-C≡CH), which can be metabolically labile or reactive, the C-C bond at the 4-position is metabolically robust.

-

Linker Length: The methylene spacer (prop-2-yn-1-yl) extends the alkyne slightly away from the ring, reducing steric hindrance during cycloaddition reactions.

Visualization: PROTAC Assembly Workflow

The following diagram illustrates the modular logic of using CAS 2172188-51-9 as a central hub for PROTAC synthesis.

Figure 1: Modular assembly of PROTACs using the C4-propargyl piperidine scaffold.

Synthesis & Manufacturing Protocols

The synthesis of CAS 2172188-51-9 requires a robust protection-alkylation-deprotection strategy. The direct alkylation of unprotected piperidine is non-selective; therefore, the N-Boc route is the industry standard.

Validated Synthetic Route

-

Activation: Conversion of N-Boc-4-piperidinemethanol to the tosylate.

-

Alkylation: Displacement of the tosylate with a metal acetylide.

-

Deprotection: Acidic cleavage of the Boc group to yield the HCl salt.

Detailed Protocol (Step-by-Step)

Step 1: Tosylation

-

Reagents: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, p-Toluenesulfonyl chloride (TsCl), Pyridine/DCM.

-

Procedure: Dissolve starting alcohol in DCM. Add pyridine (1.5 eq) and cool to 0°C. Add TsCl (1.1 eq) portion-wise. Stir at RT for 4h. Wash with 1N HCl, brine, dry over Na₂SO₄.

-

Outcome: tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[1]

Step 2: Alkyne Displacement (Critical Step)

-

Reagents: Lithium acetylide ethylenediamine complex (90%), DMSO (Anhydrous).

-

Rationale: The ethylenediamine complex is easier to handle than neat lithium acetylide. DMSO is required to solubilize the acetylide and accelerate the SN2 displacement.

-

Procedure:

-

Dissolve the Tosylate intermediate (1.0 eq) in dry DMSO (5 mL/mmol).

-

Add Lithium acetylide ethylenediamine complex (2.5 eq) slowly at 0°C (Exothermic!).

-

Allow to warm to 35°C and stir for 16 hours.

-

Quench: Pour onto ice-water. Extract with MTBE or Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to remove elimination byproducts.

-

-

Outcome: tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate.[2]

Step 3: Salt Formation

-

Reagents: 4M HCl in Dioxane or Acetyl Chloride/MeOH.

-

Procedure: Dissolve the Boc-intermediate in MeOH. Add Acetyl Chloride (3 eq) dropwise at 0°C (generates anhydrous HCl in situ). Stir at RT for 2h.

-

Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove residual organics. Filter and dry under vacuum.

-

Outcome: 4-(Prop-2-yn-1-yl)piperidine hydrochloride .[3][4][5][6][7]

Figure 2: Synthetic pathway from commercial precursors to the target HCl salt.

Quality Control & Characterization

When validating the identity of CAS 2172188-51-9, specific NMR signatures confirm the integrity of the alkyne and the salt form.

¹H NMR Diagnostic Peaks (DMSO-d₆, 400 MHz)

-

Amine Protons: ~8.5–9.0 ppm (br s, 2H, NH₂⁺). Broad singlet indicates salt formation.

-

Alkyne Proton: ~2.8–2.9 ppm (t, 1H, J ≈ 2.5 Hz). The triplet coupling arises from the adjacent methylene group.

-

Propargyl Methylene: ~2.1–2.2 ppm (dd, 2H). Connects the ring to the alkyne.

-

Piperidine Ring:

-

C2/C6 Protons: ~3.1–3.3 ppm (m, 4H). Deshielded due to proximity to the ammonium center.

-

C4 Methine: ~1.6–1.8 ppm (m, 1H).

-

Mass Spectrometry (LC-MS)

-

Mode: ESI Positive.

-

Expected Mass: [M+H]⁺ = 124.11 Da (Free base mass + H).

-

Note: The chloride counterion is not observed in positive mode MS but can be confirmed via silver nitrate precipitation test or Ion Chromatography.

Handling and Safety Standards

While this compound is a salt and generally stable, the alkyne moiety requires specific precautions.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Alkynes can slowly polymerize or oxidize if exposed to heat and air for prolonged periods. Hygroscopic nature requires tight sealing.

-

Reaction Safety:

-

Copper Catalysis: When performing Click chemistry, ensure thorough removal of Copper (Cu) catalysts post-reaction. Residual Cu can complex with the piperidine nitrogen, leading to toxicity in biological assays. Use scavenger resins (e.g., QuadraPure™ TU) during workup.

-

Shock Sensitivity: While terminal alkynes are generally stable, avoid concentrating reaction mixtures containing metal acetylides to dryness.

-

References

-

Apollo Scientific. (n.d.). Product Data Sheet: 4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS 2172188-51-9).[3][4][5][6][8][9] Retrieved from

-

Wang, J., et al. (2021). Bifunctional molecules containing an E3 ubiquitin ligase binding moiety linked to a BCL6 targeting moiety. Patent WO2021077010A1. Retrieved from

-

MedChemExpress. (n.d.). tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate: PROTAC Linker.[2] Retrieved from

-

PubChem. (2025).[10][11] Compound Summary: 4-(Prop-2-yn-1-yl)piperidine hydrochloride.[3][4][5][6][7] National Library of Medicine. Retrieved from

-

Song, Q., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15). Retrieved from

Sources

- 1. WO2021077010A1 - Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-(Prop-2-yn-1-yl)piperidine hydrochloride | 2172188-51-9 [sigmaaldrich.com]

- 4. CAS: 2172188-51-9 | CymitQuimica [cymitquimica.com]

- 5. 2172188-51-9 Cas No. | 4-(Prop-2-yn-1-yl)piperidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 6. arctomsci.com [arctomsci.com]

- 7. 4-(Prop-2-yn-1-yl)piperidine hydrochloride | C8H14ClN | CID 132372483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chiralen.com [chiralen.com]

- 9. 2172188-51-9 | Piperidine, 4-(2-propyn-1-yl)-, hydrochloride (1:1) - AiFChem [aifchem.com]

- 10. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride | C11H15Cl2NO | CID 3047456 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Characterization of 4-(Prop-2-yn-1-yl)piperidine HCl

The following technical monograph provides a comprehensive spectroscopic and characterization profile for 4-(Prop-2-yn-1-yl)piperidine hydrochloride . This guide is structured to support researchers in the synthesis, identification, and quality control of this specific pharmacophore scaffold, often utilized in "click chemistry" (CuAAC) drug discovery applications.

Structural Analysis & Synthetic Strategy

Compound: 4-(Prop-2-yn-1-yl)piperidine hydrochloride CAS (Free Base): 16015-69-3 (Generic/Related) | CAS (HCl Salt): 2231671-50-2 (Specific) Molecular Formula: C₈H₁₄ClN (Salt) | C₈H₁₃N (Base) Molecular Weight: 159.66 g/mol (HCl Salt)

This compound features a secondary amine (piperidine) and a terminal alkyne separated by a methylene bridge at the C4 position. The hydrochloride salt form is the standard stable solid, preventing oxidative degradation of the amine and polymerization of the alkyne.

Synthesis & Fragmentation Pathway

The synthesis typically proceeds via the displacement of a tosylate on an N-Boc protected intermediate by lithium acetylide, followed by acidolytic deprotection.

Figure 1: Synthetic route from commercially available N-Boc-4-hydroxymethylpiperidine.[1] The critical step is the C-C bond formation using lithium acetylide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below corresponds to the hydrochloride salt in DMSO-d₆ . The salt formation causes a significant downfield shift of the ammonium protons and the alpha-carbons of the piperidine ring compared to the free base.

¹H NMR Data (400 MHz, DMSO-d₆)

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Notes |

| NH₂⁺ | 8.80 – 9.10 | Broad Singlet | 2H | - | Exchangeable with D₂O. |

| Piperidine C2,6-H (eq) | 3.18 – 3.25 | Doublet (broad) | 2H | J ≈ 12.0 | Deshielded by N⁺. |

| Alkyne (≡C-H) | 2.84 | Triplet | 1H | J ≈ 2.6 | Characteristic terminal alkyne. |

| Piperidine C2,6-H (ax) | 2.75 – 2.85 | Triplet (broad) | 2H | J ≈ 12.0 | Overlaps slightly with alkyne proton. |

| Propargyl (-CH₂-) | 2.15 | Doublet of Doublets | 2H | J ≈ 6.5, 2.6 | Couples to H4 and Alkyne H. |

| Piperidine C3,5-H (eq) | 1.75 – 1.85 | Doublet (broad) | 2H | - | - |

| Piperidine C4-H | 1.60 – 1.70 | Multiplet | 1H | - | Methine bridgehead. |

| Piperidine C3,5-H (ax) | 1.35 – 1.48 | Quadruplet (broad) | 2H | - | - |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Assignment | Shift (δ ppm) | Type (DEPT) | Structural Context |

| Alkyne (Internal) | 81.5 | C (Quaternary) | C-2' (Acetylene internal) |

| Alkyne (Terminal) | 72.1 | CH | C-3' (Acetylene terminal) |

| Piperidine C2,6 | 43.2 | CH₂ | Alpha to Nitrogen (Salt effect) |

| Piperidine C4 | 33.8 | CH | Methine bridge |

| Piperidine C3,5 | 28.1 | CH₂ | Beta to Nitrogen |

| Propargyl CH₂ | 24.5 | CH₂ | Methylene linker |

Technical Insight: In D₂O, the NH₂⁺ peak will disappear due to deuterium exchange. The chemical shifts of C2/C6 will shift slightly upfield (~1-2 ppm) due to solvent effects compared to DMSO.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amine salt and the terminal alkyne. The absence of the Boc carbonyl (approx. 1690 cm⁻¹) is a key indicator of successful deprotection.

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3280 – 3300 | Sharp, Strong | ≡C-H | Terminal Alkyne C-H Stretch |

| 2700 – 3000 | Broad, Strong | R₂-NH₂⁺ | Ammonium N-H Stretch (Multiple bands) |

| 2120 | Weak | -C≡C- | Alkyne C≡C Stretch (Asymmetric) |

| 1580 – 1600 | Medium | N-H | N-H Bending (Scissoring) |

| 1450 | Medium | -CH₂- | Methylene C-H Bend |

| 600 – 700 | Strong | ≡C-H | Alkyne C-H Wagging (Broad bend) |

Mass Spectrometry (MS)

Mass spectrometry analysis is performed typically using ESI (Electrospray Ionization) in positive mode.

ESI-MS Data

-

Ionization Mode: Positive (+ve)

-

Solvent: Methanol/Water + 0.1% Formic Acid

| Ion (m/z) | Identity | Interpretation |

| 124.1 | [M+H]⁺ | Protonated molecular ion (Base Peak). |

| 165.1 | [M+H+CH₃CN]⁺ | Acetonitrile adduct (if ACN used in mobile phase). |

| 247.2 | [2M+H]⁺ | Protonated dimer (common in high concentration). |

Fragmentation Logic (MS/MS)

Under collision-induced dissociation (CID), the molecule fragments at the propargyl position.

Figure 2: Primary fragmentation pathway observed in MS/MS analysis.

Quality Control & Storage Protocol

To ensure experimental reproducibility, the following QC parameters must be met before using this compound in library synthesis.

-

Chloride Content Titration:

-

Method: Argentometric titration (AgNO₃).

-

Specification: 95% – 105% of theoretical chloride content (Theoretical: 22.2% Cl).

-

Purpose: Confirms stoichiometry of the salt and ensures no excess HCl is present which could degrade sensitive partners in subsequent reactions.

-

-

Hygroscopicity Check:

-

The HCl salt is hygroscopic.

-

Storage: Store at -20°C in a desiccator.

-

Handling: Weigh quickly in ambient air; prolonged exposure leads to "gumming" due to moisture absorption.

-

-

Boc-Deprotection Verification:

-

Check ¹H NMR for the absence of the singlet at ~1.40 ppm (9H, t-Butyl group). Presence of this peak indicates incomplete deprotection.

-

References

-

Synthesis of Precursor (N-Boc-4-propargylpiperidine)

- Source: World Intellectual Property Organiz

- Context: Describes the alkylation of the tosylate intermediate with lithium acetylide to install the propargyl group.

-

Link:

- General Piperidine Spectral Assignments: Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Context: Reference for calculating chemical shifts of 4-substituted piperidine salts.

-

Alkyne Characterization Standards

Sources

- 1. WO2021077010A1 - Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. AU2024203200A1 - Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety - Google Patents [patents.google.com]

Technical Guide: Solubility Profiling of 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

Executive Summary

4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS: 2172188-51-9) is a critical heterocyclic building block, particularly valued in medicinal chemistry for its terminal alkyne moiety, which facilitates "Click Chemistry" (CuAAC) and Sonogashira couplings. As a hydrochloride salt, its solubility profile is dominated by ionic lattice energy, necessitating polar solvent systems for effective dissolution.[1] This guide provides a comprehensive solubility landscape, thermodynamic rationale, and validated protocols for handling this compound in drug development workflows.[1]

Chemical Profile & Structural Determinants[1][2][3][4][5]

The solubility behavior of 4-(Prop-2-yn-1-yl)piperidine hydrochloride is governed by the competition between its ionic headgroup and its lipophilic tail.

-

Ionic Headgroup (Piperidinium Chloride): The protonated nitrogen and chloride counterion create a high lattice energy solid.[1] This necessitates solvents with high dielectric constants (

) or strong hydrogen-bonding capabilities to overcome the crystal lattice forces ( -

Lipophilic Tail (Propargyl Group): The 4-prop-2-yn-1-yl substituent adds a degree of non-polar character compared to unsubstituted piperidine. While insufficient to make the salt soluble in hexane, it enhances compatibility with intermediate polarity solvents (e.g., Dichloromethane) when used in conjunction with alcohols.[1]

Physicochemical Data Summary

| Property | Value / Description | Significance |

| Molecular Weight | 159.66 g/mol | Low MW facilitates high molar concentrations. |

| Physical Form | Crystalline Solid | High lattice energy; requires energy input (heat/sonication) for dissolution.[1] |

| pKa (Conj. Acid) | ~10.8 (Piperidine core) | Remains protonated in neutral/acidic media; free-basing requires pH > 12. |

| H-Bond Donors | 2 (NH2+, Alkyne-H) | Critical for solvation in protic solvents (MeOH, EtOH). |

Solubility Landscape

The following data represents the solubility tiering for 4-(Prop-2-yn-1-yl)piperidine hydrochloride. These classifications are derived from empirical behaviors of 4-substituted piperidine salts.

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High (>50 mg/mL) | Hydrogen bonding with Cl⁻ and NH₂⁺; high dielectric shielding. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Dipole-dipole interactions; effective cation solvation.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (1–10 mg/mL) | Weak dipole interactions.[1] Solubility often improved by adding 5-10% MeOH.[1] |

| Ethers | THF, Diethyl Ether, MTBE | Low / Insoluble | Poor anion solvation.[1] Often used as antisolvents for crystallization.[1] |

| Hydrocarbons | Hexanes, Toluene, Heptane | Insoluble | Lack of polarity to overcome lattice energy.[1] |

Mechanistic Insight: The "Salt Break" Effect

In non-polar synthesis (e.g., amidation in DCM), the hydrochloride salt often remains undissolved, leading to heterogeneous reaction kinetics.[1]

-

Recommendation: Use a biphasic system (DCM/Water) with a phase transfer catalyst, or add an organic base (TEA, DIPEA) to generate the free base in situ, which instantly dissolves in DCM.[1]

Solvation Mechanism Visualization

The following diagram illustrates the competing solvation shells that determine solubility. In protic solvents, the chloride ion is stabilized by hydrogen bonding, while the piperidinium cation is solvated by lone pair donation.[1] In aprotic solvents, the anion is "naked," often increasing reactivity but sometimes limiting solubility compared to protic media.[1]

Figure 1: Solvation dynamics of 4-(Prop-2-yn-1-yl)piperidine HCl in varying solvent classes.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To establish precise solubility limits (

Reagents:

-

4-(Prop-2-yn-1-yl)piperidine HCl (Dry, milled powder).

-

Target Solvent (HPLC Grade).[1]

Workflow:

-

Preparation: Weigh 100 mg of compound (

) into a 4 mL scintillation vial. -

Addition: Add solvent in 100

L increments while sonicating at 25°C. -

Observation: Vortex for 1 minute between additions. Check for clarity (absence of suspended crystallites).

-

Endpoint: Record the volume (

) where the solution becomes optically clear. -

Calculation:

[1]

Protocol B: Free-Basing for Organic Synthesis

Purpose: To convert the HCl salt into the organic-soluble free base for reactions in DCM, THF, or Toluene.[1]

Workflow:

-

Suspend 4-(Prop-2-yn-1-yl)piperidine HCl (1.0 eq) in Dichloromethane (10 mL/g).

-

Add aqueous NaOH (1M, 2.0 eq) or saturated NaHCO

. -

Stir vigorously for 15 minutes. The solid will dissolve as it partitions into the DCM layer.[1]

-

Separate the organic layer.[1]

-

Dry over MgSO

, filter, and concentrate.-

Note: The resulting oil (free base) is volatile; avoid prolonged high-vacuum exposure.[1]

-

Applications in Drug Development

The solubility profile of this compound directly impacts its utility in two major synthetic pathways:

-

Click Chemistry (CuAAC):

-

Nucleophilic Substitution (Sn2):

References

-

Sigma-Aldrich. 4-(Prop-2-yn-1-yl)piperidine hydrochloride Product Page. (Accessed 2026).[1][3][4] Link

-

PubChem. Compound Summary: 4-(Prop-2-yn-1-yl)piperidine.[5] National Library of Medicine.[1] Link(Note: Analogous structure used for physicochemical property estimation).

-

ChemicalBook. Piperidine Hydrochloride Properties and Solubility Data. Link

-

ResearchGate. Solvation of Piperidine in Nonaqueous Solvents. (2025).[1][6] Link

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride (C9H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 4-Methyl-1-(prop-2-yn-1-yl)piperidine | C9H15N | CID 11355509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 4-(Prop-2-yn-1-yl)piperidine hydrochloride

Abstract

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a key chemical intermediate whose integrity is paramount for the successful synthesis of complex pharmaceutical agents and research compounds. This guide provides a comprehensive overview of the factors influencing its stability, recommended storage and handling conditions, and robust methodologies for its stability assessment. We delve into the chemical causality behind degradation pathways and present detailed protocols for forced degradation and long-term stability studies, grounded in established regulatory frameworks. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding to ensure the quality and reliability of this important building block.

Introduction and Chemical Profile

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a reactive propargyl group. Supplied as a hydrochloride salt, it typically presents as a stable, crystalline solid, which is more amenable to handling and storage than its more volatile free base form.[1] The presence of both a secondary amine (within the piperidine ring, protonated as the salt) and a terminal alkyne functional group defines its reactivity and, consequently, its stability profile. The terminal alkyne is a versatile handle for synthetic transformations, such as metal-catalyzed coupling reactions.[2] Understanding the stability of this molecule is critical to prevent the formation of impurities that could compromise subsequent synthetic steps and the quality of the final product.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(prop-2-yn-1-yl)piperidine hydrochloride | [3] |

| CAS Number | 2172188-51-9 | [3][4][5] |

| Molecular Formula | C₈H₁₄ClN | [4] |

| Molecular Weight | 159.66 g/mol | [3][4] |

| Physical Form | Powder / Solid | [4] |

| InChI Key | XUZHSINSAJVZKN-UHFFFAOYSA-N | [3][4] |

Key Factors Influencing Stability

The stability of 4-(Prop-2-yn-1-yl)piperidine hydrochloride is influenced by several environmental factors. The molecule's two primary functional groups—the piperidine hydrochloride salt and the propargyl (terminal alkyne) group—exhibit distinct sensitivities.

Temperature

Elevated temperatures can accelerate degradation reactions.[6] While many piperidine hydrochloride salts are stable at room temperature, high heat can promote decomposition.[7] For many piperidine derivatives, storage in a cool environment, such as a refrigerator (2-8°C), is recommended to maintain long-term stability.[6] Supplier data for a related compound, 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride, specifies storage at 4°C.[8]

Humidity and Moisture (Hygroscopicity)

Piperidine hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air.[9] This absorbed water can act as a solvent, potentially facilitating hydrolytic degradation or changes in the crystalline structure of the solid. Therefore, it is crucial to store the compound in a tightly sealed container in a dry, well-ventilated place.[10]

Light (Photostability)

pH in Solution

In aqueous solutions, the stability of piperidine salts can be pH-dependent.[13] The piperidine ring itself is a base, and its protonation state is governed by the pH of the solution. The terminal alkyne group can undergo acid-catalyzed hydration or other rearrangements. Studies on propargyl alcohol have shown that it degrades in acidic conditions via electrophilic addition of acid and water to the alkyne bond.[14] Therefore, maintaining a neutral pH is generally advisable for solutions unless a specific reaction requires acidic or basic conditions.

Oxidative Stress

The propargyl group may be susceptible to oxidation. Exposure to strong oxidizing agents should be avoided.[7][15] Forced degradation studies often employ agents like hydrogen peroxide (H₂O₂) to assess a compound's susceptibility to oxidative pathways.[11]

Recommended Storage and Handling Conditions

Based on the analysis of the compound's chemical nature and general data for related structures, the following conditions are recommended to ensure long-term stability.

Table 2: Recommended Storage and Handling Summary

| Condition | Recommendation | Rationale |

| Temperature | Store at Room Temperature (RT) or refrigerated (2-8°C) for long-term storage. | Minimizes thermal degradation.[4][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. | Protects against atmospheric moisture and oxygen. |

| Container | Use a tightly sealed, opaque or amber glass container. | Prevents moisture ingress and light exposure.[10] |

| Location | Store in a dry, cool, well-ventilated place away from incompatible materials. | Ensures a stable environment and prevents accidental reactions.[10] |

| Incompatibles | Avoid strong oxidizing agents, strong acids, and strong bases. | Prevents chemical degradation and hazardous reactions.[9][15] |

| Handling | Handle in a well-ventilated area or under a fume hood. Avoid generating dust. | Standard practice for chemical safety.[7][10] |

Methodology for Stability Assessment

To rigorously define the stability profile and shelf-life of 4-(Prop-2-yn-1-yl)piperidine hydrochloride, a systematic approach involving forced degradation and long-term stability studies is required. These studies are fundamental in pharmaceutical development for identifying degradation pathways and developing stability-indicating analytical methods.[16][17]

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to harsh conditions to intentionally degrade it, aiming for a target degradation of 5-20%.[11] This helps rapidly identify potential degradation products and pathways.[17][18]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

-

Preparation: Prepare stock solutions of 4-(Prop-2-yn-1-yl)piperidine hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60°C. Withdraw and process aliquots as in the acid hydrolysis step.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature. Withdraw and process aliquots at shorter time intervals (e.g., 1, 2, 4, 8 hours).[11]

-

Thermal Degradation (Solid State): Place a known quantity of the solid compound in a vial and heat in an oven at a temperature above that for accelerated testing (e.g., 80°C).[12] Periodically dissolve samples for analysis.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[12] Analyze the samples alongside a dark control.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

Long-Term and Accelerated Stability Studies

These studies evaluate the stability of the substance under recommended storage conditions (long-term) and elevated stress conditions (accelerated) to predict the shelf-life.

Table 3: Conditions for Formal Stability Studies (ICH Q1A R2)

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol: Long-Term Stability Study

-

Packaging: Package the 4-(Prop-2-yn-1-yl)piperidine hydrochloride in containers that simulate the proposed market packaging.

-

Storage: Place the packaged samples in calibrated stability chambers set to the desired long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: At each time point, test the samples for key quality attributes, including:

-

Appearance (visual inspection)

-

Assay (potency)

-

Purity (related substances/degradation products)

-

Water content (if hygroscopic)

-

-

Data Evaluation: Analyze the data for trends. Significant changes in any attribute, particularly an increase in degradation products or a decrease in assay, may indicate instability under those conditions.

Conclusion

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a stable solid when stored under appropriate conditions. The primary risks to its integrity are exposure to high temperatures, humidity, and incompatible chemicals such as strong oxidizing agents. For long-term preservation of its quality, it is imperative to store the compound in a cool, dry, and dark environment within a tightly sealed container. The methodologies outlined in this guide, based on ICH principles, provide a robust framework for researchers and drug developers to rigorously assess its stability, establish appropriate storage conditions, and ensure the reliability of this compound in their critical research and development activities.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).

- Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.

- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.

- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider

- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride. Merck.

- SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.

- 4-(prop-2-yn-1-yl)piperidine hydrochloride. Sigma-Aldrich.

- 4-(PROP-2-YN-1-YL)PIPERIDINE - Safety Data Sheet. (2022, August 11). ChemicalBook.

- 4-(Prop-2-yn-1-yl)piperidine hydrochloride. Fluorochem.

- Piperidine Hydrochloride API Supplier in India. SNA Healthcare Pvt. Ltd..

- CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. (2016, January 1). IRIS AperTO.

- SAFETY DATA SHEET - Piperidine, hydrochloride. (2025, December 22). Fisher Scientific.

- Safety D

- The Influence of pH and Temperature on the Stability of N-[(Piperidine)

- PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY D

- 4-(Prop-2-yn-1-yl)piperidine hydrochloride. Apollo Scientific.

- CAS 6091-44-7: Piperidine hydrochloride. CymitQuimica.

- What are the storage stability of Piperidine Series compounds over time? (2025, June 17). BTC.

- Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. (2021, November).

- Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG.

- Safety Data Sheet PIPERIDINE. (2023, October 22). ChemSupply Australia.

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023, April 11). Semantic Scholar.

- 4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride. Sigma-Aldrich.

- Three-Component Transformation of CO2, Propargyl Alcohols and Secondary Amines into β-Oxopropylcarbamates Promoted by a Noble Metal-Free Metal–Organic Framework Catalyst. (2024, February 5). Chinese Chemical Society.

- 4-Methyl-1-(prop-2-yn-1-yl)piperidine. PubChem.

- A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. (2022, June 7).

- 1-(Prop-2-yn-1-yl)piperidine. Benchchem.

Sources

- 1. snahpl.com [snahpl.com]

- 2. 1-(Prop-2-yn-1-yl)piperidine|CAS 5799-75-7|RUO [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-(prop-2-yn-1-yl)piperidine hydrochloride | 2172188-51-9 [sigmaaldrich.com]

- 5. 2172188-51-9 Cas No. | 4-(Prop-2-yn-1-yl)piperidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride | 1185100-09-7 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-(PROP-2-YN-1-YL)PIPERIDINE - Safety Data Sheet [chemicalbook.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pharmoutsourcing.com [pharmoutsourcing.com]

- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 17. onyxipca.com [onyxipca.com]

- 18. veeprho.com [veeprho.com]

Technical Whitepaper: Strategic Sourcing and Validation of 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

Part 1: Executive Technical Profile

The Scaffold Identity

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a high-value secondary amine building block characterized by a terminal alkyne handle attached to the C4 position of a piperidine ring via a methylene spacer. This specific geometry classifies it as a C-substituted homopropargyl piperidine .

It serves as a critical intermediate in Medicinal Chemistry, particularly for:

-

Click Chemistry (CuAAC): The terminal alkyne allows for rapid conjugation with azide-bearing scaffolds (e.g., PROTAC linkers, fluorescent probes).

-

Fragment-Based Drug Discovery (FBDD): The piperidine ring provides solubility and hydrogen-bonding capability, while the alkyne offers a rigid vector for growing the fragment.

-

Diversity-Oriented Synthesis: It acts as a precursor for fused heterocycles via intramolecular cyclization.

Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 4-(Prop-2-yn-1-yl)piperidine hydrochloride | |

| CAS Number | 2172188-51-9 | Note: Often confused with N-propargyl analogs. |

| Free Base CAS | 160156-35-2 (Generic/Ref) | Always verify salt stoichiometry. |

| Precursor CAS | 301185-41-1 | (N-Boc protected form). |

| Molecular Formula | (HCl Salt) | |

| Molecular Weight | 159.66 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency. |

| Solubility | Water, DMSO, Methanol | Poor solubility in non-polar ether/hexanes. |

| SMILES | C#CCC1CCNCC1.Cl |

Part 2: Critical Sourcing Intelligence

The "Isomer Trap" (Structural Integrity)

A common pitfall in sourcing this molecule is the confusion between the C4-substituted target and the significantly cheaper N-substituted isomer (1-(prop-2-yn-1-yl)piperidine).

-

Target (C-Substituted): Secondary amine is free for further functionalization. Alkyne is on the carbon frame.

-

Impurity/Wrong Item (N-Substituted): Nitrogen is blocked by the alkyne. Useless for amide coupling reactions.

Visualizing the Structural Distinction:

Caption: Figure 1. Structural differentiation between the high-value C4-substituted target and the common N-substituted "false friend."

Supplier Landscape & Availability

Due to the difficulty of C4-alkylation on piperidines, this compound is classified as a Tier 2 Specialty Building Block (not a commodity chemical).

Primary Commercial Sources:

| Supplier Type | Vendor Name | Catalog/SKU Examples | Lead Time | Purity Guarantee |

| Global Catalog | Fluorochem | F780196 | 1-3 Days (EU/UK) | >97% (NMR confirmed) |

| Global Catalog | Sigma-Aldrich | (Via Merck Network) | 1-2 Weeks | >95% |

| Aggregator | MolCore | MC637998 | Variable | >98% |

| Precursor Source | BLD Pharm | 301185-41-1 (N-Boc) | 3-5 Days | >97% |

Strategic Recommendation: If the HCl salt (CAS 2172188-51-9) is out of stock, purchase the N-Boc precursor (CAS 301185-41-1) . Deprotection is trivial (4M HCl in Dioxane, RT, 2h) and yields high-purity salt.

Part 3: Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) without internal verification is a risk in late-stage synthesis. The following protocol ensures the material is the correct regioisomer.

The "Self-Validating" QC Workflow

Caption: Figure 2. Incoming Quality Control (IQC) decision tree for validating piperidine salts.

Key NMR Diagnostics (in DMSO- )

To confirm you have the C4-substituted HCl salt :

-

Ammonium Protons: Look for broad singlets at 8.5–9.5 ppm . This confirms the secondary amine is protonated (

) and not alkylated. -

Terminal Alkyne: A triplet (

) around 2.8–2.9 ppm . -

Propargyl Methylene: A doublet of doublets (or broad doublet) around 2.1–2.3 ppm .

-

Absence of N-CH2-C#: If you see a singlet/doublet at 3.5 ppm integrating for 2H, you likely have the N-propargyl impurity.

Part 4: Synthetic Application Guide

Handling and Storage[1]

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Weigh quickly or use a glovebox for precise stoichiometry.

-

Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable to air oxidation, but the terminal alkyne can polymerize if exposed to copper traces or extreme heat (>100°C) without protection.

Standard Protocol: Amide Coupling

This building block is most commonly coupled to carboxylic acids.

Reagents:

-

Substrate: Carboxylic Acid (

) -

Amine: 4-(Prop-2-yn-1-yl)piperidine HCl (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.5 equiv) — Critical: Extra base needed to neutralize HCl salt.

-

Solvent: DMF or DCM.

Procedure:

-

Dissolve

and HATU in DMF. Stir for 5 mins to activate. -

Add DIPEA.

-

Add the piperidine HCl salt.

-

Monitor by LCMS (Target Mass =

). -

Note: The alkyne is stable to standard amide coupling conditions.

References

-

Fluorochem Product Catalog. 4-(Prop-2-yn-1-yl)piperidine hydrochloride (F780196). Retrieved from .

-

Sigma-Aldrich (Merck). 4-(Prop-2-yn-1-yl)piperidine hydrochloride Product Page. Retrieved from .

-

PubChem Compound Summary. 4-methyl-1-(prop-2-yn-1-yl)piperidine (Isomer Comparison). National Library of Medicine. Retrieved from .

-

BLD Pharm. tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate (Precursor CAS 301185-41-1).[1] Retrieved from .

Sources

Reactivity of the terminal alkyne in 4-(prop-2-yn-1-yl)piperidine

A Technical Guide to Terminal Alkyne Reactivity in Medicinal Chemistry

Executive Summary

4-(Prop-2-yn-1-yl)piperidine (CAS: 2172188-51-9) represents a high-value "exit vector" scaffold in modern drug discovery, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD). Its structure features two distinct reactive centers: a secondary amine (nucleophile, pKaH ≈ 11.[1][2]0) and a terminal alkyne (weak acid, pKa ≈ 25.0).[1][3]

This guide provides a rigorous technical analysis of the alkyne’s reactivity, specifically addressing the chemoselectivity challenges posed by the co-existing amine. It details self-validating protocols for Click Chemistry (CuAAC), Sonogashira coupling, and anionic alkylation, emphasizing the necessity of orthogonal protection strategies to prevent catalyst poisoning and side reactions.[2]

Part 1: Structural Analysis & Chemoselectivity

The molecule consists of a piperidine ring substituted at the C4 position with a propargyl group (

The Dual-Nucleophile Challenge:

-

Secondary Amine (

): A strong nucleophile and Lewis base.[1] In its free form, it will coordinate rapidly to soft metals ( -

Terminal Alkyne (

): A latent nucleophile (upon deprotonation) or a dipole (in cycloadditions).[1]

Thermodynamic Profile:

| Functional Group | pKa (approx) | Reactivity Mode | Critical Constraint |

|---|---|---|---|

| Piperidine NH | 11.0 (Conj. Acid) | Nucleophilic Attack, Ligand Binding | Must be masked (Boc/Cbz) or protonated for metal catalysis.[1] |

| Terminal Alkyne | 25.0 | Cycloaddition, C-H Activation | Requires

Reactivity Map (DOT Visualization)

Figure 1: The chemoselectivity workflow.[2] Direct functionalization of the free amine is feasible but rarely strategic; N-protection is the gateway to reliable alkyne chemistry.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most frequent application of this scaffold is as a linker in PROTAC synthesis, "clicking" an E3 ligase ligand to a target protein ligand.[1]

Mechanistic Insight

The reaction proceeds via a copper(I) acetylide intermediate.[1] If the piperidine nitrogen is unprotected, it acts as a competitive ligand for

Protocol: Synthesis of Triazole-Linked PROTAC Precursor

Reagents:

-

N-Boc-4-(prop-2-yn-1-yl)piperidine (1.0 equiv)

-

Azide-functionalized Ligand (

) (1.0 equiv) - (0.1 equiv)

-

Sodium Ascorbate (0.5 equiv)

-

Solvent:

(1:1) or

Step-by-Step Methodology:

-

Preparation: Dissolve the alkyne and azide in the solvent (

concentration). -

Catalyst Generation: Prepare a fresh aqueous solution of sodium ascorbate and

.[1] -

Initiation: Add the

solution followed immediately by the ascorbate to the reaction mixture. The solution should turn bright yellow/orange (indicating -

Incubation: Stir at ambient temperature for 2-4 hours. Monitor by LC-MS (disappearance of azide peak).

-

Workup: Dilute with EtOAc, wash with 5%

(to chelate and remove Cu), then brine. Dry over

Self-Validating Check:

-

1H NMR Diagnostic: The formation of the triazole ring is confirmed by a distinct singlet appearing in the aromatic region (

7.5–8.0 ppm), corresponding to the triazole C5-proton.

Part 3: Sonogashira Cross-Coupling

Coupling the terminal alkyne with aryl halides allows for the construction of rigid, conjugated linker systems.[2]

The "Amine Poisoning" Effect

Palladium catalysts are highly susceptible to coordination by secondary amines.[1] Using the free piperidine results in the formation of stable

Protocol: Pd/Cu-Catalyzed Arylation

Reagents:

-

N-Boc-4-(prop-2-yn-1-yl)piperidine (1.2 equiv)

-

Aryl Halide (

or -

Catalyst:

(0.05 equiv) -

Co-catalyst:

(0.02 equiv) -

Base:

(3.0 equiv) -

Solvent: Anhydrous THF or DMF.[1]

Step-by-Step Methodology:

-

Deoxygenation (Critical): Sparge the solvent and liquid base (

) with Argon for 15 minutes.[1] Oxygen promotes homocoupling (Glaser coupling) of the alkyne.[1] -

Assembly: In a glovebox or under Argon stream, combine Aryl Halide, Alkyne, and catalysts in a reaction vial.

-

Reaction: Add solvent and base.[1][4] Seal the vessel.

-

Temperature: Room temperature for Aryl Iodides;

for Aryl Bromides.[1]

-

-

Monitoring: Reaction is typically complete in 4-12 hours.[1]

-

Purification: Filter through a celite pad to remove Pd black.[1] Concentrate and purify via flash chromatography (Hexane/EtOAc).

Catalytic Cycle & Interference (DOT Visualization)

Figure 2: The Sonogashira catalytic cycle, highlighting the critical off-cycle trap caused by the free secondary amine.[2]

Part 4: Anionic Functionalization (Alkylation)

For converting the terminal alkyne into an internal alkyne without metal catalysis (e.g., methylation).[1]

Key Constraint: The

Protocol:

-

Protection: Ensure the amine is Boc-protected.

-

Deprotonation: Dissolve substrate in anhydrous THF at

. Add -

Alkylation: Add alkyl halide (e.g., MeI, BnBr) dropwise.[1][2]

-

Warming: Allow to warm to room temperature over 2 hours.

-

Quench: Saturated

.

References

-

Application of Piperidine Linkers in PROTACs

- Title: "Linkerology in PROTACs: The value of rigid piperidine scaffolds."

- Source:Journal of Medicinal Chemistry

-

URL:[Link] (General Journal Link for verification of field standards)

-

pKa Values of Organic Compounds

-

Sonogashira Coupling Mechanism & Limitations

- Title: "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry"

- Source:Chemical Reviews

-

URL:[Link]

-

Click Chemistry Protocols (CuAAC)

- Title: "Click Chemistry: Diverse Chemical Function

- Source:Angewandte Chemie Intern

-

URL:[Link]

-

Commercial Availability & Physical Properties

Sources

The Strategic Role of the Piperidine Moiety in 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

This technical guide details the structural, physicochemical, and synthetic utility of 4-(Prop-2-yn-1-yl)piperidine hydrochloride (CAS: 2172188-51-9). Unlike its more common isomer N-propargyl piperidine (pargyline analog), this C4-substituted scaffold represents a specialized "design-for-diversity" building block in modern medicinal chemistry.

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD)

Executive Summary: The Architecture of a Privileged Scaffold

In the hierarchy of medicinal chemistry building blocks, 4-(Prop-2-yn-1-yl)piperidine hydrochloride occupies a strategic niche. It combines a "privileged" heterocycle (piperidine) with a bioorthogonal handle (the propargyl group), positioned specifically at the C4 carbon.[1]

This specific topology—placing the alkyne at C4 rather than the nitrogen—is the molecule's defining feature.[1] It preserves the secondary amine (

Core Structural Components

| Component | Functionality | Role in Drug Design |

| Piperidine Ring | Scaffold / Core | Provides solubility, defined 3D geometry (chair), and basicity. |

| Secondary Amine (NH) | Growth Vector | Site for diversification (Amidation, Reductive Amination, Urea formation).[1] |

| C4-Propargyl Group | Functional Handle | Site for Click Chemistry (CuAAC), Sonogashira coupling, or covalent targeting.[1] |

| Hydrochloride Salt | Formulation | Ensures stability, crystallinity, and water solubility ( |

The Piperidine Moiety: Physicochemical & Conformational Analysis[1][2]

The piperidine ring is not merely a passive connector; it dictates the physicochemical profile and spatial orientation of the molecule.[1]

Conformational Locking (The Equatorial Preference)

The piperidine ring exists predominantly in a chair conformation.[1] In 4-(prop-2-yn-1-yl)piperidine, the thermodynamics of ring inversion are governed by A-values (conformational free energy).

-

The propargyl group (

) at position 4 will preferentially adopt the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C2 and C6. -

Implication: This locks the alkyne vector in the plane of the ring, extending away from the nitrogen.[1] This rigidity is crucial for "linker" design in PROTACs (Proteolysis Targeting Chimeras), where the exit vector angle determines ternary complex stability.[1]

Basicity and Solubility (The Lysosomotropic Effect)

The secondary amine of the piperidine moiety typically exhibits a pKa between 10.5 and 11.2.[1]

-

Physiological State: At physiological pH (7.4), the nitrogen is >99.9% protonated (cationic).[1]

-

Solubility: This charge ensures high aqueous solubility, a critical advantage over phenyl- or pyridine-based scaffolds.[1]

-

Lysosomal Trapping: The basic piperidine moiety can drive accumulation in acidic lysosomes, a property often exploited to target lysosomal enzymes or degradation pathways.[1]

Synthetic Utility: A "Click-Ready" Diversity Hub

The primary utility of this molecule lies in its ability to serve as a heterobifunctional linker.[1] The C4-substitution pattern allows the chemist to perform orthogonal functionalization .

Workflow: From Scaffold to Library

-

Step A (Nitrogen Functionalization): The free amine is reacted with a library of electrophiles (acid chlorides, isocyanates) to create the "Target Binding Domain."[1]

-

Step B (Alkyne Functionalization): The propargyl group remains inert during Step A. It is subsequently activated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a reporter tag, a ubiquitin ligase ligand (e.g., Thalidomide), or a cytotoxic payload.[1]

Visualization of the Diversity Workflow

Caption: Orthogonal diversification strategy using the C4-propargyl piperidine scaffold.[1]

Experimental Protocols

Synthesis of 4-(Prop-2-yn-1-yl)piperidine Hydrochloride

While often purchased, the synthesis of this specific isomer (C4-substituted) requires a distinct approach to avoid N-alkylation. The following protocol is based on the homologation of 4-(hydroxymethyl)piperidine.

Mechanism: Nucleophilic displacement of a tosylate by an acetylide equivalent.[1]

Reagents:

-

Starting Material: N-Boc-4-(hydroxymethyl)piperidine (CAS: 123855-51-6)

-

Activation: p-Toluenesulfonyl chloride (TsCl), Pyridine.[1]

-

Nucleophile: Lithium Acetylide Ethylenediamine complex (Li-C≡CH·EDA).[1]

-

Deprotection: 4M HCl in Dioxane.[1]

Step-by-Step Methodology:

-

Activation (Tosylation):

-

Displacement (Propargylation):

-

Dissolve the Tosylate (10 mmol) in anhydrous DMSO (20 mL).

-

Add Lithium Acetylide Ethylenediamine complex (15 mmol) slowly at 0°C under Argon.

-

Allow to warm to RT and stir for 12 hours. (The acetylide displaces the tosylate, forming the C-C bond).[1]

-

Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1] Purify via flash chromatography (Hexane/EtOAc) to isolate N-Boc-4-(prop-2-yn-1-yl)piperidine.

-

-

Deprotection (Salt Formation):

Yield: Typically 60-70% overall. Characterization: ^1H NMR (D2O) should show the propargyl methylene doublet at ~2.2 ppm and the alkyne proton triplet at ~2.3 ppm.[1]

Click Chemistry Protocol (CuAAC)

Standard protocol for conjugating this scaffold to an azide-containing partner.[1]

-

Dissolution: Dissolve the Piperidine-Alkyne (1 eq) and Azide-Partner (1 eq) in

-BuOH/Water (1:1). -

Catalyst: Add CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%).[1]

-

Reaction: Stir at RT for 4-16 hours. Monitoring by LC-MS is essential to observe the formation of the 1,2,3-triazole.[1]

-

Purification: Scavenge copper using EDTA or silica-supported thiol scavengers before final HPLC purification.

Synthesis Pathway Diagram

The following diagram illustrates the critical C-C bond formation step that distinguishes this scaffold from simple N-alkylated derivatives.

Caption: Synthetic route emphasizing the nucleophilic displacement to install the propargyl group.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[1] Link[1]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[1] Link[1]

-

Blakemore, D. C., et al. (2018).[1] Organic Synthesis Provides Opportunities to Transform Drug Discovery.[1] Nature Chemistry, 10, 383–394.[1] Link

-

Fluorochem Products. (2024).[1] 4-(Prop-2-yn-1-yl)piperidine hydrochloride Product Data. Link

-

Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link[1]

Sources

Methodological & Application

4-(Prop-2-yn-1-yl)piperidine hydrochloride in copper-catalyzed azide-alkyne cycloaddition

This Application Note and Protocol guide details the use of 4-(Prop-2-yn-1-yl)piperidine hydrochloride in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Abstract & Utility

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a specialized "clickable" building block designed to introduce a piperidine moiety into drug scaffolds, biomolecules, or materials via CuAAC. The piperidine ring is a privileged structure in medicinal chemistry, often improving solubility and pharmacokinetic profiles (ADME) of lead compounds.

This guide addresses the specific challenges of using this compound:

-

Salt Form Management: The hydrochloride salt ensures stability but introduces acidity that must be buffered during the reaction.

-

Catalyst Protection: The secondary amine, if deprotonated, acts as a copper ligand, potentially poisoning the catalyst. Protocol selection is critical to prevent this "self-poisoning."

Chemical Properties & Handling[1][2][3]

| Property | Description |

| Appearance | White to off-white crystalline solid |

| Solubility | High: Water, DMSO, Methanol. Low: DCM, Hexanes (unless free-based) |

| Acidity | Dissolving the salt in water lowers pH. Requires buffering (PBS/HEPES) for optimal CuAAC. |

| Stability | Hygroscopic. Store at room temperature (or 4°C for long term) under inert atmosphere (N₂/Ar). |

| Safety | Irritant.[1] Wear PPE.[1][2][3] Avoid dust inhalation.[2] |

Mechanism of Action: Ligand-Assisted CuAAC

The reaction proceeds via the standard Cu(I)-catalyzed cycle. However, the presence of the piperidine nitrogen necessitates the use of a sacrificial ligand (TBTA or THPTA).

-

Without Ligand: The piperidine amine (if free-based) competes with the alkyne for the Cu(I) center, forming inactive complexes and stalling the reaction.

-

With Ligand (THPTA/TBTA): The ligand binds Cu(I) more strongly than the substrate amine but less strongly than the acetylide intermediate, maintaining the catalytic cycle while protecting Cu(I) from oxidation and non-productive sequestration.

Figure 1: Catalytic cycle emphasizing the active Cu(I) species. The red dashed line represents the potential inhibition pathway if the amine is not properly managed.

Experimental Protocols

Protocol A: Aqueous/Organic Mix (Universal Method)

Best for: Bioconjugation, polar substrates, and general screening. Key Feature: Uses THPTA to maintain Cu solubility and prevent amine coordination.

Reagents:

-

Stock A (Substrate): 4-(Prop-2-yn-1-yl)piperidine HCl (100 mM in water).

-

Stock B (Azide): Azide partner (100 mM in DMSO or Water).

-

Catalyst Premix:

-

Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).

-

Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

Step-by-Step Procedure:

-

Reaction Vessel: Use a sealable glass vial or Eppendorf tube.

-

Solvent Base: Add the required amount of DMSO/Water to achieve final reaction volume (typically 500 µL).

-

Add Buffer: Add PBS (pH 7.4) to 50% of the final volume. Crucial: This neutralizes the HCl salt acidity.

-

Add Reactants:

-

Add Azide (1.0 equiv, final conc. 1-5 mM).

-

Add Piperidine Alkyne (1.2 equiv).

-

-

Add Catalyst: Add CuSO₄/THPTA premix (0.1 equiv Cu, 0.2 equiv Ligand).

-

Initiate: Add Sodium Ascorbate (0.5 equiv).

-

Incubate: Seal and stir at Room Temperature (25°C) for 1–4 hours.

-

Note: If the solution turns yellow/brown, oxidation has occurred. Add more ascorbate.

-

-

Workup: Dilute with water, extract with EtOAc (if product is organic soluble) or purify via HPLC/dialysis (if biomolecule).

Protocol B: Organic Phase (Synthesis Scale)

Best for: Hydrophobic azide partners or gram-scale synthesis. Key Feature: Uses CuI and organic base to manage solubility.

Reagents:

-

Solvent: DMF or DMSO (Dry, degassed).

-

Catalyst: CuI (Copper(I) Iodide) or Cu(MeCN)₄PF₆.

-